molecular formula C16H25ClN4O2 B3027265 tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1261233-64-0

tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate

Cat. No. B3027265
CAS RN: 1261233-64-0
M. Wt: 340.8
InChI Key: QXOOTSIHVMNIDI-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl)(methyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

  • The study by Baillargeon et al. (2017) explored isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including compounds similar to the query compound, demonstrating how molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research contributes to understanding the structural aspects of such compounds (Baillargeon et al., 2017).

Synthesis and Characterization

  • Kong et al. (2016) discussed the synthesis of a compound structurally related to the query compound, highlighting the importance of such intermediates in the synthesis of biologically active compounds like crizotinib. This work showcases the synthetic routes and structural confirmation techniques used in the synthesis of complex organic compounds (Kong et al., 2016).
  • Another study by Jona et al. (2009) presented an efficient synthesis method for a related intermediate, demonstrating its utility in synthesizing nociceptin antagonists. The research outlines key steps like diastereoselective reduction and isomerization, which are crucial for producing enantiomerically pure compounds (Jona et al., 2009).

Biological Activity and Applications

  • Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including compounds with structural similarities to the query compound, as ligands for the histamine H4 receptor. The study optimized the potency and explored the biological activity of these compounds, indicating their potential in anti-inflammatory and analgesic applications (Altenbach et al., 2008).

Structure-Activity Relationships

  • Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures, showcasing the interplay of strong and weak hydrogen bonds. This research provides insights into how molecular interactions and crystal packing can influence the properties of such compounds (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-11-9-13(17)19-14(18-11)21-8-6-7-12(10-21)20(5)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOOTSIHVMNIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111829
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261233-64-0
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-chloro-6-methyl-2-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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